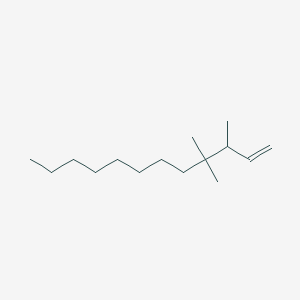

3,4,4-Trimethyldodec-1-ene

Description

3,4,4-Trimethyldodec-1-ene is a branched alkene with the molecular formula C₁₅H₃₀. Its structure features a 12-carbon chain (dodecene) with a terminal double bond at position 1 and three methyl substituents: one at carbon 3 and two at carbon 2. This compound is notable for its steric hindrance due to the clustered methyl groups, which significantly influence its physical properties (e.g., boiling point, solubility) and chemical reactivity (e.g., electrophilic addition, oxidation).

Properties

CAS No. |

824391-96-0 |

|---|---|

Molecular Formula |

C15H30 |

Molecular Weight |

210.40 g/mol |

IUPAC Name |

3,4,4-trimethyldodec-1-ene |

InChI |

InChI=1S/C15H30/c1-6-8-9-10-11-12-13-15(4,5)14(3)7-2/h7,14H,2,6,8-13H2,1,3-5H3 |

InChI Key |

RMRJHFLZUUNCJN-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCC(C)(C)C(C)C=C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,4-Trimethyldodec-1-ene can be achieved through several methods. One common approach involves the alkylation of a suitable dodecene precursor with methylating agents under controlled conditions. This process typically requires the use of catalysts such as aluminum chloride or other Lewis acids to facilitate the reaction. The reaction conditions, including temperature and pressure, are carefully controlled to optimize yield and selectivity.

Industrial Production Methods

In an industrial setting, the production of 3,4,4-Trimethyldodec-1-ene may involve large-scale alkylation processes using continuous flow reactors. These reactors allow for precise control over reaction parameters and can handle large volumes of reactants. The use of advanced separation techniques, such as distillation and chromatography, ensures the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3,4,4-Trimethyldodec-1-ene undergoes various chemical reactions, including:

Oxidation: The double bond in the compound can be oxidized to form epoxides or diols using oxidizing agents like peracids or osmium tetroxide.

Reduction: Hydrogenation of the double bond using catalysts such as palladium on carbon can convert the alkene to the corresponding alkane.

Substitution: The compound can undergo electrophilic addition reactions, where the double bond reacts with halogens or hydrogen halides to form halogenated products.

Common Reagents and Conditions

Oxidation: Peracids (e.g., m-chloroperbenzoic acid) or osmium tetroxide in the presence of co-oxidants.

Reduction: Hydrogen gas in the presence of palladium on carbon or other hydrogenation catalysts.

Substitution: Halogens (e.g., bromine) or hydrogen halides (e.g., hydrochloric acid) under ambient conditions.

Major Products Formed

Oxidation: Epoxides or diols.

Reduction: 3,4,4-Trimethyldodecane.

Substitution: Halogenated alkanes such as 3,4,4-Trimethyl-1-bromododecane.

Scientific Research Applications

3,4,4-Trimethyldodec-1-ene has several applications in scientific research:

Chemistry: It is used as a starting material for the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: The compound can be used in studies involving the interaction of alkenes with biological molecules, providing insights into biochemical pathways and mechanisms.

Medicine: Research into the pharmacological properties of derivatives of 3,4,4-Trimethyldodec-1-ene may lead to the development of new therapeutic agents.

Industry: It is used in the production of specialty chemicals, including fragrances and lubricants, due to its unique structural properties.

Mechanism of Action

The mechanism by which 3,4,4-Trimethyldodec-1-ene exerts its effects depends on the specific reaction or application. In chemical reactions, the double bond acts as a reactive site, allowing the compound to participate in addition, oxidation, and reduction reactions. The molecular targets and pathways involved vary depending on the context of the reaction. For example, in hydrogenation reactions, the double bond interacts with hydrogen atoms in the presence of a catalyst to form a saturated alkane.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the uniqueness of 3,4,4-Trimethyldodec-1-ene, it is critical to compare it with analogous alkenes and branched alkanes. Below is a systematic analysis based on structural features, physicochemical properties, and reactivity.

Structural Analogues

Physicochemical Properties

Boiling Point :

- 3,4,4-Trimethyldodec-1-ene has a lower boiling point (~250°C) compared to its saturated analogue 3-Ethyl-6-(1-methylethyl)-2,4-dimethyldodecane (~280°C) due to reduced van der Waals interactions from the double bond .

- Tridec-1-ene-3,5,7,9,11-pentayne exhibits even lower volatility (bp >300°C) due to increased molecular rigidity from conjugated triple bonds .

Solubility :

- The branched structure of 3,4,4-Trimethyldodec-1-ene decreases its solubility in polar solvents compared to linear alkenes like 1-dodecene.

Reactivity

Electrophilic Addition :

- The terminal double bond in 3,4,4-Trimethyldodec-1-ene favors Markovnikov addition, but steric hindrance from methyl groups slows reactivity compared to less-substituted alkenes.

- In contrast, Tridec-1-ene-3,5,7,9,11-pentayne undergoes rapid Diels-Alder reactions due to electron-deficient triple bonds .

- Oxidation: 3,4,4-Trimethyldodec-1-ene is resistant to ozonolysis due to steric protection of the double bond, whereas linear alkenes (e.g., 1-dodecene) are more readily cleaved.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.